

# meta-analysis of clinical trials involving P-glycoprotein inhibitors

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## P-Glycoprotein Inhibitors in Clinical Trials: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trials involving P-glycoprotein (P-gp) inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance in cancer and influences the pharmacokinetics of numerous drugs.<sup>[1]</sup> This guide focuses on two distinct P-gp inhibitors, verapamil (a first-generation inhibitor) and tariquidar (a third-generation inhibitor), to highlight the evolution and differing clinical considerations of these agents.

## Quantitative Data Summary

The following table summarizes quantitative data from clinical trials involving verapamil and tariquidar, focusing on their effects on the pharmacokinetics of co-administered drugs.

P-gp Inhibitor	Substrate Drug(s)	Key Pharmacokinetic Changes in Substrate Drug	Clinical Setting	Reference
Verapamil	Digoxin	Increased serum digoxin concentrations by 50-75% <a href="#">[2]</a> <a href="#">[3]</a>	Healthy volunteers/Patients	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
	Reduced total body clearance of digoxin from 3.28 to 2.15 ml/min/kg <a href="#">[4]</a>	<a href="#">[4]</a>		
	Increased biological half-life of digoxin from 38.6 to 50.5 hours <a href="#">[4]</a>	<a href="#">[4]</a>		
Tariquidar	Vinorelbine	No significant effect on vinorelbine pharmacokinetics <a href="#">[1]</a> <a href="#">[5]</a>	Adult patients with refractory solid tumors	<a href="#">[1]</a> <a href="#">[5]</a>
Docetaxel	Reduced clearance compared to studies without tariquidar <a href="#">[6]</a>	Children and adolescents with refractory solid tumors	<a href="#">[6]</a> <a href="#">[7]</a>	
Vinorelbine	Reduced clearance compared to studies without tariquidar <a href="#">[6]</a>	Children and adolescents with refractory solid tumors	<a href="#">[6]</a> <a href="#">[7]</a>	

Doxorubicin	No significant alteration in clearance mentioned in the study[6]	Children and adolescents with refractory solid tumors	[6]
Naloxegol	Increased AUC 1.4-fold and Cmax 2.5-fold (quinidine, another P-gp inhibitor)[8]	Healthy volunteers	[8]

## Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the experimental protocols for key studies cited in this guide.

### Verapamil and Digoxin Interaction Study

- Study Design: A single-dose kinetic study of digoxin was conducted in healthy subjects, and then repeated after a 10-day treatment period with verapamil.[4]
- Participants: Eight healthy volunteers.[4]
- Drug Administration:
  - A single dose of digoxin was administered.
  - Following a washout period, subjects received verapamil for 10 days, after which a single dose of digoxin was co-administered.[4]
- Pharmacokinetic Analysis: Blood samples were collected over time to determine the pharmacokinetic parameters of digoxin, including distribution volume, total body clearance, and biological half-life.[4] The specific analytical method for determining digoxin concentration was not detailed in the provided search results.

- Key Endpoint: The primary endpoint was the change in digoxin's pharmacokinetic profile after verapamil administration.[4]

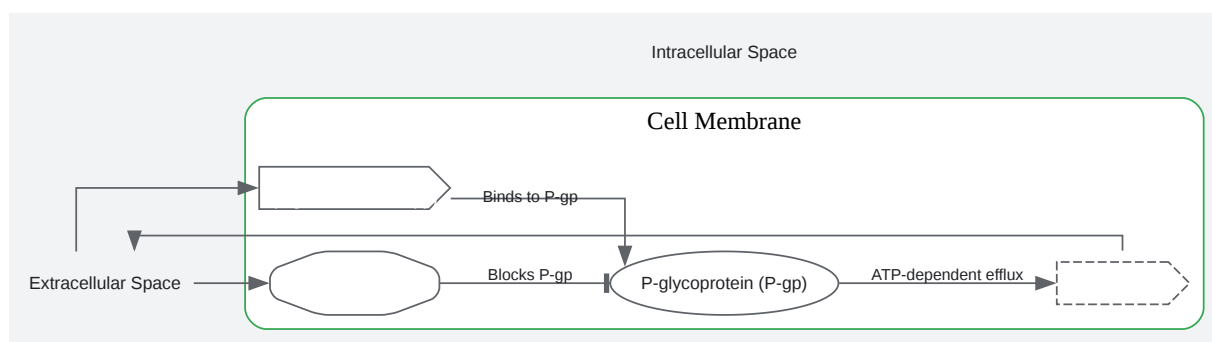
## Tariquidar in Combination with Chemotherapy (Phase I Trial)

- Study Design: A Phase I dose-escalation study of tariquidar in combination with doxorubicin, docetaxel, or vinorelbine.[6]
- Participants: 29 children and adolescents (<19 years of age) with recurrent or refractory solid tumors.[6]
- Drug Administration:
  - Tariquidar was administered intravenously at doses of 1, 1.5, or 2 mg/kg.[6]
  - It was given alone and in combination with standard doses of doxorubicin, docetaxel, or vinorelbine.[6]
- Pharmacokinetic and Pharmacodynamic Analysis:
  - Pharmacokinetic sampling was performed for both tariquidar and the cytotoxic drugs.[6]
  - P-gp function was assessed using a rhodamine efflux assay and 99mTc-sestamibi scintigraphy.[6] In the rhodamine efflux assay, the ability of lymphocytes to efflux the fluorescent P-gp substrate rhodamine is measured. Inhibition of this efflux by tariquidar indicates P-gp inhibition. 99mTc-sestamibi is a radiolabeled P-gp substrate, and its accumulation in tumors can be visualized and quantified using scintigraphy. Increased accumulation after tariquidar administration suggests P-gp inhibition in the tumor.[1][5]
- Key Endpoints: The primary endpoints were to determine the maximum tolerated dose and dose-limiting toxicities of tariquidar in combination with chemotherapy.[6] Secondary endpoints included assessing the pharmacokinetic and pharmacodynamic effects of tariquidar.[6]

## Visualizations

## Signaling Pathway of P-glycoprotein Efflux and Inhibition

The following diagram illustrates the basic mechanism of P-gp-mediated drug efflux and how P-gp inhibitors can block this process, leading to increased intracellular drug concentrations.

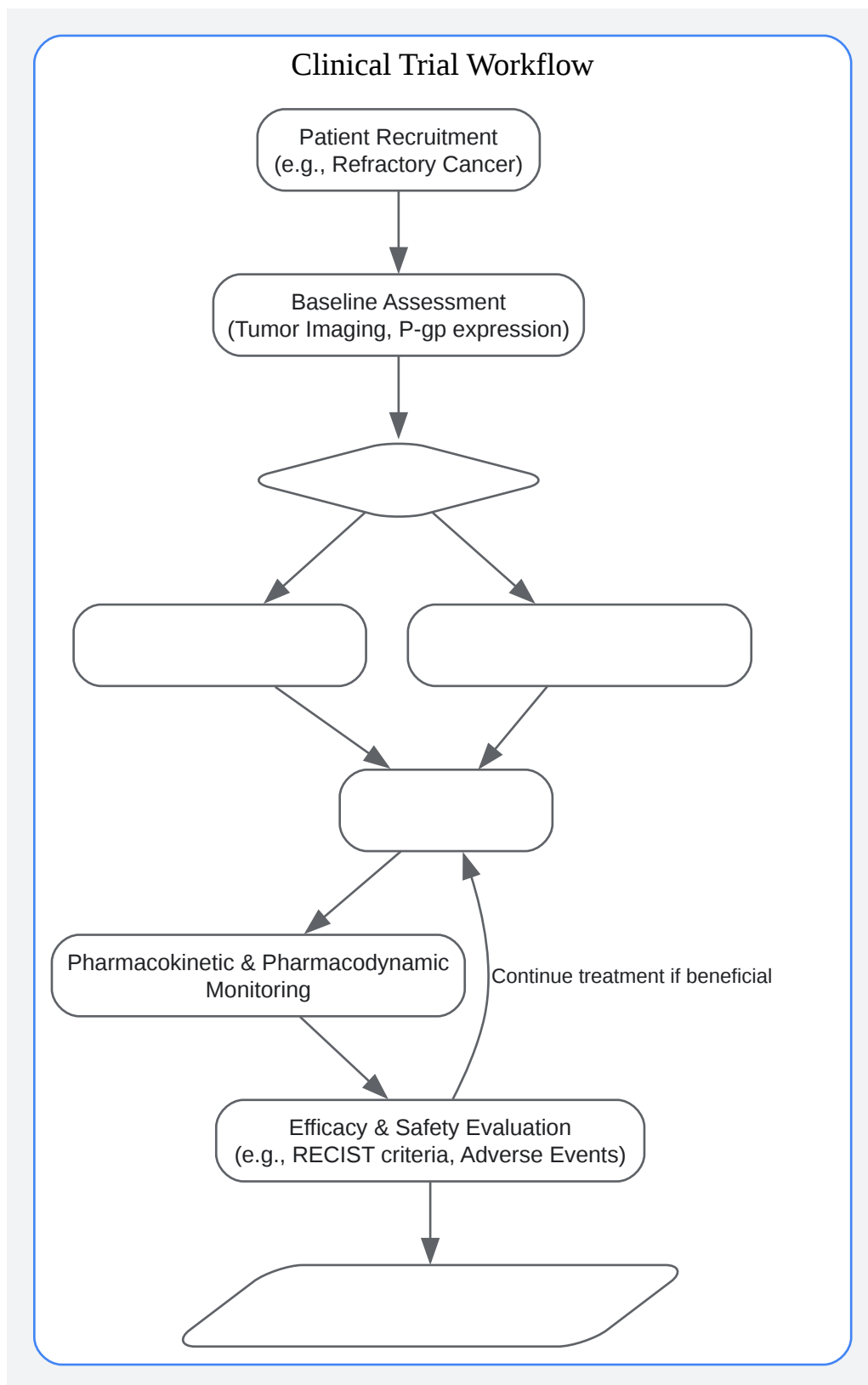


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Caption: P-gp mediated drug efflux and its inhibition.

## Generalized Workflow of a Clinical Trial for a P-gp Inhibitor

This diagram outlines a typical workflow for a clinical trial designed to evaluate the efficacy and safety of a P-gp inhibitor in combination with a substrate drug.



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Caption: Generalized workflow of a P-gp inhibitor clinical trial.

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## References

- 1. [aacrjournals.org](https://aacrjournals.org) [aacrjournals.org]
- 2. Verapamil and Digoxin Interaction: Important Safety Information | [empathia.ai](https://empathia.ai) [empathia.ai]
- 3. Digoxin and Verapamil Interaction: Important Safety Information | [empathia.ai](https://empathia.ai) [empathia.ai]
- 4. Digoxin-verapamil interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [pure.qub.ac.uk](https://pure.qub.ac.uk) [pure.qub.ac.uk]
- 6. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [pure.johnshopkins.edu](https://pure.johnshopkins.edu) [pure.johnshopkins.edu]
- 8. The effect of quinidine, a strong P-glycoprotein inhibitor, on the pharmacokinetics and central nervous system distribution of naloxegol - PubMed [pubmed.ncbi.nlm.nih.gov]
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